ethyl 3-formyl-1H-indole-7-carboxylate
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Overview
Description
Ethyl 3-formyl-1H-indole-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a useful research chemical . The non-H atoms of the molecule are nearly coplanar .
Synthesis Analysis
The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate and its derivatives have been key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of ethyl 3-formyl-1H-indole-7-carboxylate is characterized by two intramolecular C—H⋯O hydrogen bonds. Pairs of the molecules are linked into centrosymmetric dimers via intermolecular C—H⋯π interactions. The dimers are stacked along the a axis with weak π–π interactions .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
Ethyl 3-formyl-1H-indole-7-carboxylate has a molecular weight of 217.22 g/mol . It has a density of 1.293 and a boiling point of 411.1ºC at 760 mmHg .Scientific Research Applications
Antimycobacterial Activity
Indole derivatives, including ethyl 3-formyl-1H-indole-7-carboxylate, have been synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth . The compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their various biologically vital properties .
Treatment of Microbes
Indole derivatives have also been used in the treatment of microbes . Their application in this field is part of the broader use of these compounds in combating different types of disorders in the human body .
Aldose Reductase Inhibitors
Some indole derivatives have been evaluated as aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the glucose metabolism, and its inhibition can be beneficial in the treatment of complications of diabetes .
Aldehyde Reductase Inhibitors
In addition to ALR2, indole derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . ALR1 is another enzyme involved in the glucose metabolism, and its inhibition can also be beneficial in the treatment of complications of diabetes .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . The molecular docking studies of these compounds have been performed, indicating the potential of indole derivatives in the treatment of HIV .
Mechanism of Action
Target of Action
Ethyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways lead to a broad spectrum of downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their diverse pharmacological activities. They show various biologically vital properties and have potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .
properties
IUPAC Name |
ethyl 3-formyl-1H-indole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDEDCNVFAAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591638 |
Source
|
Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-1H-indole-7-carboxylate | |
CAS RN |
927181-98-4 |
Source
|
Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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